

A Technical Guide to the Historical Discovery and Characterization of Technetium-98

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the historical milestones related to the **Technetium-98** (98Tc) isotope. As the most stable isotope of the first artificially produced element, 98Tc holds a unique position in nuclear chemistry. This guide details its initial synthesis, its subsequent discovery in nature, and recent advancements in understanding its decay properties. The content includes detailed experimental protocols, quantitative data, and process-flow visualizations to serve as a thorough resource for scientific and research professionals.

Introduction

Technetium (Tc), with atomic number 43, is the lightest element with no stable isotopes.[1] Its existence was first predicted by Dmitri Mendeleev, who left a gap in his periodic table for an element he termed "ekamanganese."[2] The definitive discovery of the element was made in 1937 by Carlo Perrier and Emilio Segrè, who identified it in a molybdenum sample irradiated at the Berkeley cyclotron, marking the first time a new element was produced artificially.[2][3][4]

Among technetium's ~35 known isotopes, **Technetium-98** is notable for its long half-life, making it the most stable or second-most stable isotope of the element.[5][6] This guide traces the key historical events that have defined our understanding of ⁹⁸Tc, from its first identification to modern experimental confirmations of its complex decay behavior.



Key Discovery and Characterization Milestones

The history of ⁹⁸Tc can be segmented into three pivotal stages: its initial artificial synthesis, its isolation from natural materials, and the recent precise characterization of its decay pathways.

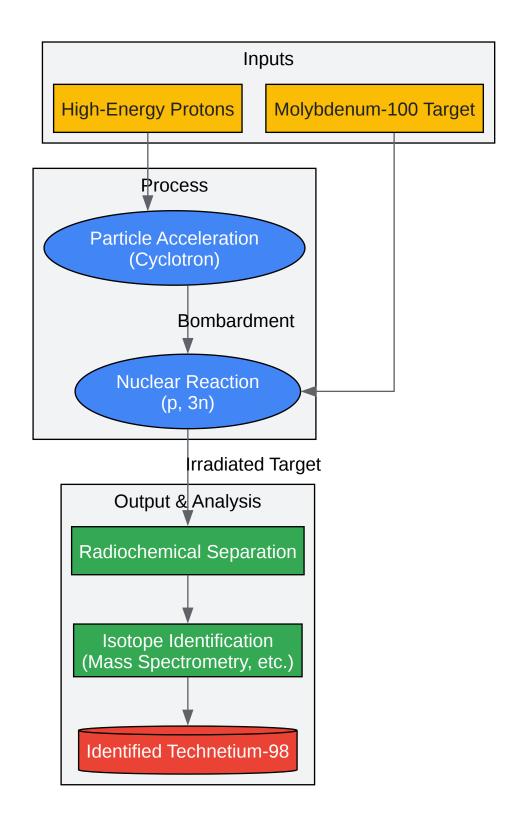
First Artificial Synthesis and Identification (c. 1955)

While the element technetium was discovered in 1937, the specific identification of the ⁹⁸Tc isotope occurred later. The year of discovery for **Technetium-98** is cited as 1955.[7] Initial production of technetium isotopes involved bombarding molybdenum (Mo) targets with deuterons or protons in a cyclotron.[5][8] The primary nuclear reaction for producing ⁹⁸Tc is believed to have been the bombardment of a stable molybdenum isotope, such as ⁹⁸Mo or ¹⁰⁰Mo, with high-energy protons.

A likely production reaction is: 100 Mo (p, 3n) 98 Tc

Following bombardment, sophisticated radiochemical separation techniques were required to isolate the minute quantities of the newly formed technetium isotopes from the bulk molybdenum target and other reaction byproducts.





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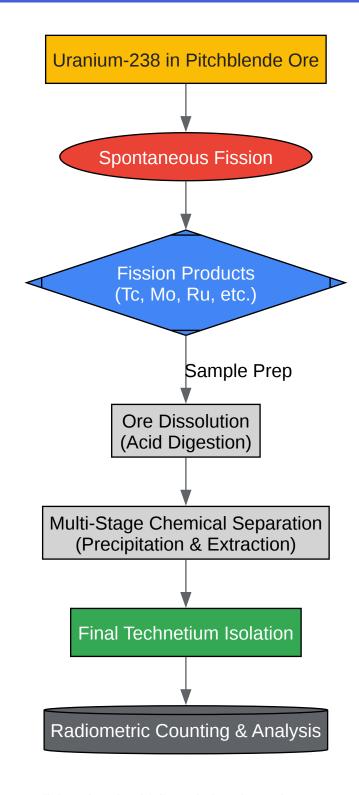
Caption: Workflow for the artificial synthesis of **Technetium-98**.



Discovery in Nature (1961-1962)

For decades, technetium was considered a purely artificial element. A groundbreaking discovery was made in 1962 when B.T. Kenna and P.K. Kuroda successfully isolated and identified Technetium-99 from a uranium-rich ore (pitchblende) sourced from the Belgian Congo.[5][8][9] The technetium found was a product of the spontaneous fission of Uranium-238.[8] Although ⁹⁹Tc was the isotope identified, this discovery proved that technetium exists in nature, albeit in infinitesimal quantities. The same spontaneous fission process that produces ⁹⁹Tc also produces ⁹⁸Tc, establishing its natural origin.





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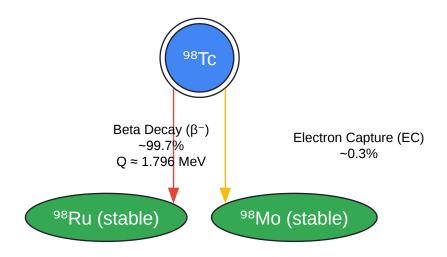
Caption: Experimental workflow for isolating natural technetium.

Confirmation of Electron Capture Decay (2025)



For many years, 98 Tc was understood to decay almost exclusively via beta (β^-) emission to Ruthenium-98 (98 Ru).[5] However, theoretical predictions dating back to the 1990s suggested a rare, alternative decay pathway: electron capture (EC) to Molybdenum-98 (98 Mo).[10][11][12] Due to the extreme scarcity of 98 Tc, this could not be experimentally verified.

In a landmark experiment reported in 2025, researchers at the University of Cologne provided the first direct evidence of this electron capture decay.[10][11] Using a sample containing trace amounts of ⁹⁸Tc, they were able to detect the characteristic gamma rays emitted by the ⁹⁸Mo daughter nuclide, confirming the existence of this rare decay branch.[11][12] Their measurements established that electron capture accounts for approximately 0.3% of all ⁹⁸Tc decay events.[10][12]



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Caption: Confirmed decay pathways of the **Technetium-98** isotope.

Quantitative Data Summary

The following table summarizes the key nuclear properties of the **Technetium-98** isotope based on available data.



Property	Value	Citations
Atomic Mass	97.9072157 u	[13]
Half-Life (T½)	4.2 x 10 ⁶ years	[5][6][7]
Year of Discovery	1955	[7]
Primary Decay Mode	Beta (β ⁻) Emission	[6][7]
β ⁻ Decay Product	⁹⁸ Ru	[7]
β ⁻ Decay Energy (Q-value)	~1.796 MeV	[13]
Secondary Decay Mode	Electron Capture (EC)	[6][10][12]
EC Decay Product	⁹⁸ Mo	[10][12]
EC Branching Ratio	~0.3%	[10][11][12]
Nuclear Spin & Parity	(6)+	[7]

Experimental Protocols

Protocol: Artificial Synthesis via Proton Bombardment (General Method)

- Target Preparation: A highly enriched target of a stable molybdenum isotope (e.g., ¹⁰⁰Mo) is prepared, typically as a thin metallic foil.
- Irradiation: The target is placed in a particle accelerator, such as a cyclotron, and bombarded with a high-energy proton beam. Beam energy and irradiation time are calculated to maximize the yield of the desired (p, 3n) reaction while minimizing unwanted byproducts.
- Target Dissolution: Post-irradiation, the molybdenum target, now containing trace amounts of technetium isotopes, is remotely handled and dissolved in a strong acid solution (e.g., nitric acid or aqua regia).[5]
- Radiochemical Separation: A multi-step chemical process is employed to separate technetium from the bulk molybdenum and other metallic impurities. This can involve techniques such as solvent extraction, ion exchange chromatography, or precipitation.



 Isotopic Analysis: The purified technetium fraction is analyzed using mass spectrometry to confirm the presence and quantity of the ⁹⁸Tc isotope. Radiometric techniques are used to characterize its activity and decay properties.

Protocol: Isolation from Uranium Ore (Kenna & Kuroda Method)

- Sample Preparation: Several kilograms of high-grade uranium ore (pitchblende) are crushed and prepared for chemical processing.[14]
- Ore Dissolution: The ore is dissolved in strong acids to bring the constituent elements into an aqueous solution.[14]
- Interference Removal: A systematic chemical separation procedure is initiated. This involves the selective precipitation or removal of interfering elements that are chemically similar to technetium or present in large quantities, such as copper (Cu), molybdenum (Mo), rhenium (Re), and ruthenium (Ru).[14]
- Technetium Isolation: Specific extraction techniques are used to selectively isolate the technetium fraction. This leverages the unique chemistry of technetium, often involving its oxidation to the pertechnetate ion (TcO₄⁻).
- Detection and Quantification: The final isolated sample is analyzed using low-background beta counting techniques to detect the faint radioactive signal from the technetium isotopes (primarily ⁹⁹Tc in the original experiment) and confirm their presence.[14]

Protocol: Measurement of Electron Capture Decay (University of Cologne Method)

- Sample Acquisition: A sample of potassium pertechnetate (K⁹⁹TcO₄) weighing approximately
 2.67 grams is used. This sample contains a minute, naturally occurring trace of ⁹⁸Tc (approx.
 0.06 micrograms).[15][16]
- Detector Setup: The sample is placed within a high-sensitivity gamma-ray detection system known as a "Clover" detector array, which is designed to detect coincident gamma rays.[11]
 [15]



- Background Shielding: To isolate the extremely rare signal of ⁹⁸Tc decay from the overwhelming radiation of the bulk ⁹⁹Tc, the entire detector setup is enclosed in a specially designed, thick lead shield.[11][12]
- Data Acquisition: The sample is measured continuously for an extended period (17 days in the original experiment) to accumulate sufficient statistics.[11][16]
- Data Analysis: The analysis focuses on identifying the faint, coincident gamma-ray emissions characteristic of the de-excitation of the ⁹⁸Mo nucleus (the daughter product of ⁹⁸Tc electron capture). The detection of these specific coincident gamma signals provides unambiguous proof of the electron capture decay event.[15] Over the measurement period, approximately 40,000 such events were recorded.[11][16]

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